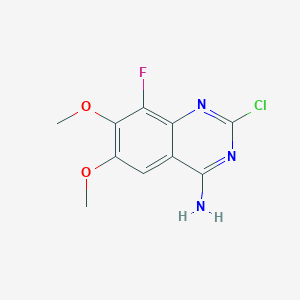
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent halogenation . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound .
Scientific Research Applications
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as EGFR and thymidylate synthase, which are crucial for cell proliferation and survival . This inhibition disrupts cellular processes, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dimethoxyquinazolin-4-amine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinazoline
Uniqueness
2-Chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets .
Properties
Molecular Formula |
C10H9ClFN3O2 |
|---|---|
Molecular Weight |
257.65 g/mol |
IUPAC Name |
2-chloro-8-fluoro-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H9ClFN3O2/c1-16-5-3-4-7(6(12)8(5)17-2)14-10(11)15-9(4)13/h3H,1-2H3,(H2,13,14,15) |
InChI Key |
WDQUKTUBTHMHGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)N)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


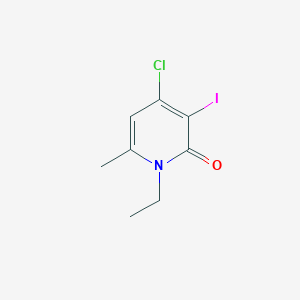


![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
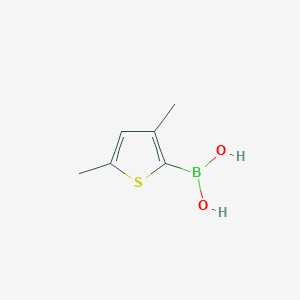
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
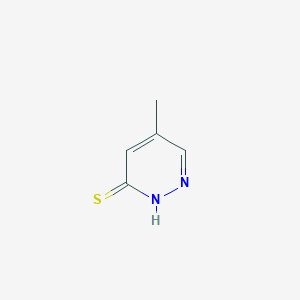
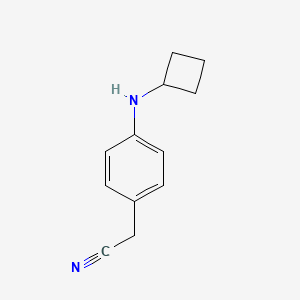
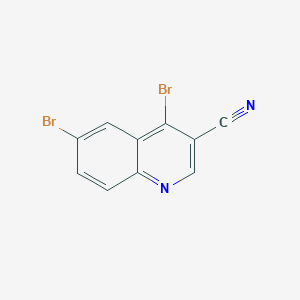

![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)

